XMD17-109 is a synthetic organic compound that serves as a potent and selective inhibitor of the mitogen-activated protein kinase 7, commonly known as extracellular signal-regulated kinase 5. This compound is primarily utilized as a tool in research to investigate the signaling pathways mediated by extracellular signal-regulated kinase 5. XMD17-109 has also been noted for its inhibitory effects on bromodomain and extra-terminal domain family proteins, particularly bromodomain-containing protein 4, which plays a significant role in gene regulation .
XMD17-109 was developed as part of a series of compounds aimed at targeting specific kinases involved in cellular signaling pathways. It is classified under synthetic organic compounds and is recognized for its high binding affinity to its target, with an IC50 value reported at approximately 162 nM . The compound is also known by other names, including compound 26 and ERK5-IN-1 .
The synthesis of XMD17-109 involves several steps that incorporate specific chemical moieties to enhance its binding affinity to extracellular signal-regulated kinase 5. The compound features a complex structure characterized by a pyrimidobenzodiazepine core. The synthesis typically starts with the formation of the benzodiazepine scaffold, followed by the introduction of substituents that enhance selectivity and potency against the target kinase.
The synthetic pathway can be summarized as follows:
XMD17-109 has a complex molecular structure with the following IUPAC name:
11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one.
The compound's two-dimensional structure can be visualized through chemical drawing software, revealing key functional groups that contribute to its activity against extracellular signal-regulated kinase 5 .
XMD17-109 primarily acts through competitive inhibition of extracellular signal-regulated kinase 5. Its mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. This inhibition can lead to various downstream effects in cellular signaling pathways.
In addition to its primary action on extracellular signal-regulated kinase 5, XMD17-109 also interacts with bromodomain-containing proteins, leading to potential off-target effects that may complicate its pharmacological profile .
The mechanism of action for XMD17-109 involves several key steps:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various experimental applications.
XMD17-109 is primarily used in scientific research focused on:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: